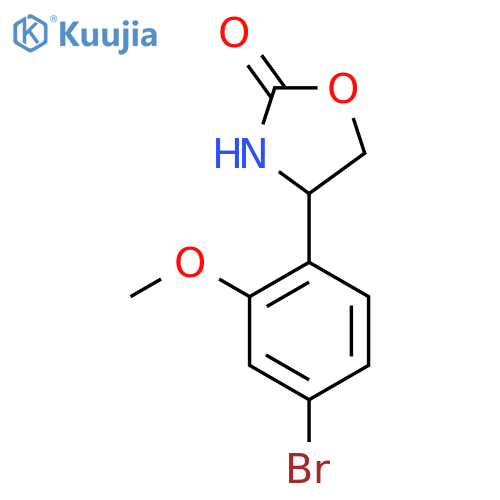Cas no 1822834-91-2 (4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one)
4-(4-ブロモ-2-メトキシフェニル)-1,3-オキサゾリジン-2-オンは、有機合成中間体として重要な化合物です。ブロモ基とメトキシ基を有する芳香環とオキサゾリジン-2-オン環が結合した構造を持ち、医薬品や農薬の開発において有用な骨格を提供します。特に、選択的な官能基変換が可能なため、多様な誘導体合成に適しています。高い純度と安定性を特徴とし、精密有機合成や創薬研究におけるキーインターメディエートとしての利用が期待されます。

1822834-91-2 structure
商品名:4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1822834-91-2
- EN300-1912314
- 4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
- 4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
-
- インチ: 1S/C10H10BrNO3/c1-14-9-4-6(11)2-3-7(9)8-5-15-10(13)12-8/h2-4,8H,5H2,1H3,(H,12,13)
- InChIKey: OBIQRDCKGXNNQU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)OC)C1COC(N1)=O
計算された属性
- せいみつぶんしりょう: 270.98441g/mol
- どういたいしつりょう: 270.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 47.6Ų
4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912314-0.25g |
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one |
1822834-91-2 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1912314-1.0g |
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one |
1822834-91-2 | 1g |
$1070.0 | 2023-06-01 | ||
| Enamine | EN300-1912314-5g |
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one |
1822834-91-2 | 5g |
$2443.0 | 2023-09-17 | ||
| Enamine | EN300-1912314-10.0g |
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one |
1822834-91-2 | 10g |
$4606.0 | 2023-06-01 | ||
| Enamine | EN300-1912314-2.5g |
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one |
1822834-91-2 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1912314-1g |
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one |
1822834-91-2 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1912314-10g |
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one |
1822834-91-2 | 10g |
$3622.0 | 2023-09-17 | ||
| Enamine | EN300-1912314-0.05g |
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one |
1822834-91-2 | 0.05g |
$707.0 | 2023-09-17 | ||
| Enamine | EN300-1912314-0.5g |
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one |
1822834-91-2 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1912314-5.0g |
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one |
1822834-91-2 | 5g |
$3105.0 | 2023-06-01 |
4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
1822834-91-2 (4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one) 関連製品
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量